molecular formula C21H19FN4O B4736068 5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B4736068
M. Wt: 362.4 g/mol
InChI Key: MGKJARAMTCPJNW-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.

    Addition of the benzyl group: This can be done through alkylation reactions.

    Incorporation of the fluorophenyl group: This step might involve a coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the piperazine moiety.

    Reduction: Reduction reactions might be less common but could occur under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while substitution reactions could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
  • 5-(4-Phenylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Comparison

Compared to similar compounds, 5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile might exhibit unique properties due to the presence of the benzyl group, which can influence its biological activity, solubility, and overall pharmacokinetic profile.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c22-18-9-5-4-8-17(18)20-24-19(14-23)21(27-20)26-12-10-25(11-13-26)15-16-6-2-1-3-7-16/h1-9H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKJARAMTCPJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 4
5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

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